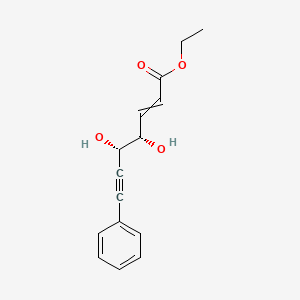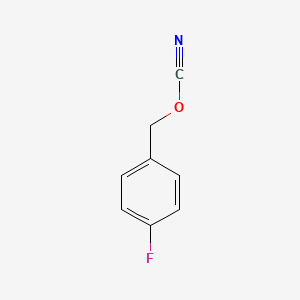
ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate is an organic compound characterized by its unique structure, which includes both hydroxyl and phenyl groups
Méthodes De Préparation
The synthesis of ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate involves several steps. One common method includes the reaction of a suitable precursor with ethyl acetate under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups replace hydrogen atoms on the aromatic ring.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and phenyl groups play a crucial role in binding to these targets, influencing biological pathways and processes. The exact pathways depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate can be compared to similar compounds such as:
(4S,5S)-5-hydroxy-4-methyl-3-heptanone: This compound shares a similar hydroxyl group arrangement but differs in its overall structure and reactivity.
(4S,5S)-4-[(dichloroacetoxy)methyl]-5-(4-nitrophenyl)-2-oxazolidinone: Another compound with a similar stereochemistry but different functional groups and applications.
Propriétés
Numéro CAS |
919090-79-2 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate |
InChI |
InChI=1S/C15H16O4/c1-2-19-15(18)11-10-14(17)13(16)9-8-12-6-4-3-5-7-12/h3-7,10-11,13-14,16-17H,2H2,1H3/t13-,14-/m0/s1 |
Clé InChI |
DDNAYNRCTQIQAC-KBPBESRZSA-N |
SMILES isomérique |
CCOC(=O)C=C[C@@H]([C@H](C#CC1=CC=CC=C1)O)O |
SMILES canonique |
CCOC(=O)C=CC(C(C#CC1=CC=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)


![(2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14187259.png)


![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)


![Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)-](/img/structure/B14187289.png)
![4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187292.png)
![[1H-Indene-3,4-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14187299.png)

